Product packaging for 1-(1-Butylcyclohexyl)-4-methylbenzene(Cat. No.:CAS No. 106148-84-9)

1-(1-Butylcyclohexyl)-4-methylbenzene

Cat. No.: B14335803
CAS No.: 106148-84-9
M. Wt: 230.4 g/mol
InChI Key: NDJFMTJLOMOINF-UHFFFAOYSA-N
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Description

1-(1-Butylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C17H26 and an average molecular mass of 230.395 Da . This structure features a toluene backbone substituted with a bulky 1-butylcyclohexyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Recent scientific studies highlight the significance of substituted benzene derivatives with bulky alkyl groups, such as cyclohexyl and tert -butyl, in the development of potent enzyme inhibitors . Specifically, research has demonstrated that phenyl-sulfonamidoalkyl sulfamates bearing bulky para -substituents like tert -butyl and cyclohexyl show enhanced activity as competitive inhibitors of Bovine Carbonic Anhydrase II (bCA II), with some compounds achieving inhibition constants (K i ) in the sub-micromolar range . Carbonic anhydrase isoforms are important therapeutic targets for conditions including glaucoma, epilepsy, and osteoporosis . As a building block with a bulky alicyclic substituent, this compound is therefore of high interest for researchers synthesizing and evaluating novel small-molecule libraries for biochemical applications. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26 B14335803 1-(1-Butylcyclohexyl)-4-methylbenzene CAS No. 106148-84-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106148-84-9

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1-(1-butylcyclohexyl)-4-methylbenzene

InChI

InChI=1S/C17H26/c1-3-4-12-17(13-6-5-7-14-17)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3

InChI Key

NDJFMTJLOMOINF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1)C2=CC=C(C=C2)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 1 Butylcyclohexyl 4 Methylbenzene and Its Derivatives

C-H Functionalization Studies

Direct functionalization of otherwise inert C–H bonds represents an efficient and atom-economical strategy for synthesizing complex organic molecules. rsc.org Research in this area aims to develop methods that can selectively target a single C–H bond among many, a task that requires precise control over reaction conditions and catalyst design. rsc.orgrsc.org For a molecule like 1-(1-butylcyclohexyl)-4-methylbenzene, which possesses numerous primary, secondary, and tertiary C–H bonds, such selective transformations are of considerable interest.

Photocatalyzed Hydrogen Atom Transfer (HAT) has emerged as a powerful technique for the activation of strong aliphatic C–H bonds under mild conditions. nih.govresearchgate.net This process involves a photocatalyst that, upon excitation by light, gains the ability to homolytically cleave a C–H bond in an organic substrate. acs.orgnih.gov This generates a carbon-centered radical, which can then be trapped by another reagent to form a new functional group, enabling the conversion of simple hydrocarbons into more valuable products. researchgate.netacs.org

The general mechanism involves the photocatalyst (PC) absorbing a photon to reach an excited state (PC*). This excited state is a potent oxidant or reductant and can engage in a HAT event with a substrate (R-H) to form a radical intermediate (R•) and the reduced or protonated form of the photocatalyst (PC•-H). acs.orgsemanticscholar.org This radical intermediate is the key to subsequent bond-forming reactions.

The core of HAT methodologies lies in the generation of short-lived, high-energy radical intermediates. chimia.ch In the case of this compound, HAT can produce a variety of carbon-centered radicals by abstracting a hydrogen atom from the butyl chain or the cyclohexane (B81311) ring. The elucidation of these transient species is crucial for understanding the reaction mechanism and controlling the final product distribution. chimia.ch

Detecting these intermediates is challenging due to their high reactivity and low concentrations. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) using radical traps can be employed to capture and identify these species. chimia.ch The character of the radical formed (primary, secondary, or tertiary) dictates its stability and subsequent reaction pathways. For instance, a tertiary radical at the C4 position of the cyclohexane ring would be more stable than a primary radical on the butyl chain, influencing the kinetics and potential for side reactions. rsc.org

The choice of photocatalyst is critical for a successful HAT reaction, as its chemical and physical properties determine its hydrogen abstraction capability and selectivity. nih.gov Two prominent classes of photocatalysts used for C–H functionalization are aromatic ketones (like benzophenone) and polyoxometalates, such as the decatungstate anion ([W₁₀O₃₂]⁴⁻). nih.govacs.org

Aromatic ketones, upon excitation, can abstract hydrogen atoms, although their reactivity is moderate. sci-hub.se The tetrabutylammonium (B224687) decatungstate (TBADT) salt, when photoexcited, becomes a highly efficient and powerful hydrogen abstractor. acs.orgsci-hub.se Its excited state is a highly electrophilic oxygen-centered radical that can cleave even strong C–H bonds in alkanes. acs.org The rate constant for hydrogen abstraction by the excited decatungstate anion is significantly higher than that of excited ketones, making it a more potent catalyst for activating challenging substrates. sci-hub.se

Comparison of Hydrogen Abstraction Rate Constants (kR-H) from Cyclohexane
Hydrogen AbstractorRate Constant (kR-H) [M⁻¹ s⁻¹]
Excited Decatungstate Anion (TBADT*)~10⁷
t-Butoxy Radical (t-BuO•)~10⁶
Excited Aromatic Ketones~10⁵

Data derived from studies on decatungstate anion photocatalysis. acs.orgsci-hub.se

Site-selectivity in C–H functionalization is paramount and is governed by a combination of electronic (polar) and steric effects. acs.orgacs.org The photocatalyst's properties and the substrate's structure synergistically determine which C–H bond is preferentially cleaved. acs.orgnycu.edu.tw

Polar Effects: The excited decatungstate anion is highly electrophilic, meaning it preferentially abstracts hydrogen atoms from more electron-rich (nucleophilic) C–H sites. acs.orgnih.gov In general, C–H bond nucleophilicity follows the order: tertiary > secondary > primary. This electronic preference favors the formation of the most stable radical.

Steric Effects: The decatungstate anion is a very large molecule. acs.orgsci-hub.se This bulkiness creates significant steric hindrance, preventing the catalyst from accessing sterically congested C–H bonds. acs.org Therefore, less hindered C–H bonds, such as those on primary or secondary carbons, become more accessible targets for abstraction, even if they are electronically less favored. nih.govarxiv.org

In this compound, there is a delicate balance between these effects. The tertiary C–H bond on the cyclohexane ring is electronically activated but also sterically hindered. The secondary C–H bonds on both the ring and the butyl chain are less hindered, while the primary methyl group of the butyl chain is the most accessible but electronically least favorable. The synergistic control of polar and steric effects allows for achieving high site-selectivity that can sometimes override simple bond-strength considerations. acs.org

Analysis of C–H Bonds in this compound
C–H Bond LocationBond TypePolar Effect (Electronic Preference)Steric Effect (Accessibility)
Cyclohexane (C4)Tertiary (methine)HighLow (Hindered)
Cyclohexane (other)Secondary (methylene)MediumMedium
Butyl ChainSecondary (methylene)MediumHigh
Butyl Chain (terminal)Primary (methyl)LowVery High

Once the initial carbon-centered radical is generated on the this compound framework via HAT, it can participate in radical cascade reactions. mdpi.com These cascades involve a sequence of radical-mediated steps, such as intermolecular additions or intramolecular cyclizations, that rapidly build molecular complexity from a simple starting material. rsc.orgdntb.gov.ua For example, the radical could add to an electron-deficient alkene, generating a new radical intermediate that can propagate the chain or be terminated to yield the final product. mdpi.com This approach allows for the formation of multiple new chemical bonds in a single synthetic operation, showcasing the synthetic utility of the initial C–H activation step. rsc.org

Photocatalyzed Hydrogen Atom Transfer (HAT) Methodologies

Isomerization Processes and Equilibria

Under thermodynamic conditions, such as in the presence of a strong acid catalyst, skeletal rearrangements or isomerization can occur. This could involve the migration of the butyl or p-tolyl group to a different position on the cyclohexane ring, leading to a mixture of constitutional isomers. The final equilibrium distribution of these isomers would be dictated by their relative thermodynamic stabilities. Specific experimental or computational studies on the isomerization equilibria of this compound itself are not detailed in the surveyed literature, but the principles are well-established for related alkylbenzene and substituted cyclohexane systems.

Acid-Catalyzed Isomerization Mechanisms

No specific studies on the acid-catalyzed isomerization mechanisms of this compound were found. In general, acid catalysis on similar 1-alkyl-1-arylcyclohexanes could potentially lead to rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, resulting in isomeric structures. However, without experimental data, any proposed mechanism would be purely speculative.

Thermodynamic and Kinetic Aspects of Isomeric Transformations

There is no available data on the thermodynamic and kinetic parameters for any isomeric transformations of this compound. Such data would be crucial for understanding the relative stability of potential isomers and the energy barriers for their interconversion.

Derivatization Reactions for Novel Analogues

While the structural motifs of this compound present opportunities for derivatization, no specific reactions have been reported in the literature.

Functionalization of the Cyclohexyl Moiety

No research detailing the specific functionalization of the cyclohexyl ring in this compound has been published. General methods for cyclohexyl functionalization exist, but their applicability and outcomes on this specific substrate are unknown.

Functionalization of the Methylbenzene Moiety

Similarly, there are no reports on the functionalization of the methylbenzene (p-tolyl) portion of the molecule. The tolyl group could potentially undergo electrophilic aromatic substitution or oxidation of the methyl group, but no specific examples involving this compound are documented.

Synthesis of Deuterium-Labeled Compounds for Mechanistic Probes

The synthesis of deuterium-labeled analogues of this compound has not been described in the available literature. Such compounds would be invaluable for mechanistic studies, particularly for elucidating isomerization pathways.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution and the solid state.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the carbon-hydrogen framework of 1-(1-Butylcyclohexyl)-4-methylbenzene.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the p-tolyl group, the aliphatic protons of the cyclohexyl ring, and the protons of the n-butyl chain. The aromatic region typically displays an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic region is more complex, showing overlapping multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. The spectrum for this compound would show distinct signals for the quaternary carbons (the cyclohexyl carbon attached to the butyl and phenyl groups, and the two aromatic carbons bonded to other groups), the aromatic CH carbons, the aliphatic CH₂ carbons of the cyclohexyl and butyl groups, and the two unique methyl carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Structure
Aromatic CH (ortho to cyclohexyl)~7.20 (d)~126.5This compound
Aromatic CH (ortho to methyl)~7.05 (d)~129.0
Aromatic C (ipso, attached to cyclohexyl)-~145.0
Aromatic C (ipso, attached to methyl)-~135.0
Cyclohexyl CH₂~1.20-1.90 (m)~26.0-39.0
Cyclohexyl C (quaternary)-~45.0
Butyl CH₂ (α to cyclohexyl)~1.75 (t)~35.0
Butyl CH₂ (β)~1.25 (m)~27.0
Butyl CH₂ (γ)~1.15 (m)~23.0
Butyl CH₃~0.85 (t)~14.0
Aromatic CH₃~2.30 (s)~21.0

Note: Predicted values are based on data for structurally similar compounds. Actual experimental values may vary slightly. (d = doublet, t = triplet, m = multiplet, s = singlet).

While high-resolution NMR is typically performed on solutions, solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in the solid phase. nih.gov For this compound, ssNMR could be employed to study potential polymorphism (the existence of different crystal structures), which can influence physical properties. Furthermore, if the compound is part of a more complex architecture, such as an inclusion complex or formulated within a polymer matrix, ssNMR can elucidate host-guest interactions and the conformation of the molecule in its solid environment. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are essential for obtaining high-resolution spectra of solids.

NMR spectroscopy is a crucial tool for mechanistic studies, enabling the direct observation of transient intermediates that are often short-lived and present in low concentrations. mpg.de For instance, in the synthesis of this compound via a Friedel-Crafts alkylation of toluene (B28343) with 1-butylcyclohexanol (B1329816), NMR could be used to monitor the reaction progress. By carefully controlling reaction conditions (e.g., using low temperatures), it may be possible to detect and characterize key intermediates, such as carbocations or sigma complexes, providing direct evidence for the reaction pathway. mpg.denih.gov Specialized NMR techniques can enhance the sensitivity for detecting such low-concentration species. mpg.de

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying the presence of specific functional groups. rsc.org

For this compound, the key vibrational features include:

Aromatic C-H Stretching: Weak to medium bands in the IR spectrum around 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Strong, sharp bands in the region of 2850-2960 cm⁻¹ corresponding to the methyl and methylene groups of the butyl and cyclohexyl substituents. rsc.org

Aromatic C=C Stretching: Medium intensity bands around 1610 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to bending vibrations of the alkyl chains and out-of-plane bending of the aromatic C-H bonds, which can indicate the 1,4-substitution pattern.

Interactive Table 2: Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (CH₃, CH₂)2960 - 2850IR, Raman
Aromatic C=C Stretch1620 - 1480IR, Raman
Aliphatic C-H Bend1470 - 1370IR
Aromatic C-H Out-of-Plane Bend850 - 800IR

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.orgchemguide.co.uk

For this compound (molecular weight: 244.43 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 244. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org Key fragmentation pathways would likely include:

Loss of the Butyl Group: Cleavage of the bond between the butyl group and the cyclohexyl ring, resulting in a prominent peak at m/z 187 ([M-57]⁺). This is often a major fragmentation pathway for such structures.

Formation of Tropylium (B1234903) Ion: Rearrangement and fragmentation leading to the highly stable tropylium-like ion [C₇H₇]⁺ at m/z 91, which is characteristic of toluene derivatives. docbrown.info

Cleavage of the Cyclohexyl Ring: Fragmentation of the cyclohexyl ring can lead to a series of smaller aliphatic ions.

Loss of Propyl Radical: Loss of a propyl radical from the butyl chain (after initial cleavage) could also occur.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Structure Fragmentation Pathway
244[C₁₈H₂₈]⁺Molecular Ion (M⁺)
187[M - C₄H₉]⁺Loss of a butyl radical
91[C₇H₇]⁺Tropylium-like ion from the tolyl group
57[C₄H₉]⁺Butyl cation
41[C₃H₅]⁺Allyl cation from ring or chain fragmentation

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetics of a molecule at the atomic level.

Analysis of Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically. The analysis of BDEs in 1-(1-Butylcyclohexyl)-4-methylbenzene would be crucial for predicting its thermal stability and the likely pathways of its decomposition. For instance, calculating the BDEs for the various C-H and C-C bonds would identify the weakest bond, which is typically the initial site of radical formation in thermal reactions. Without specific computational studies, the BDEs for this particular molecule remain unquantified.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule. This would involve analyzing the rotation around the single bond connecting the cyclohexyl and benzene (B151609) rings, as well as the flexibility of the butyl group. Furthermore, simulations of multiple molecules could elucidate the nature and strength of intermolecular interactions, which govern the bulk properties of the substance, such as its boiling point and viscosity. At present, there are no published MD simulation studies specific to this compound.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical methods can be employed to map out the potential energy surface for chemical reactions involving this compound. This would involve identifying the most likely reaction pathways, locating the transition state structures, and calculating the activation energies. Such studies could predict the products of various reactions, such as oxidation or pyrolysis, and provide a deeper understanding of the reaction mechanisms. However, no such theoretical predictions for the reaction pathways of this compound have been reported in the scientific literature.

Modeling Isomerization Equilibria and Thermodynamic Parameters

Computational models can be used to study the equilibria between different isomers of this compound and to calculate important thermodynamic parameters like enthalpy of formation, entropy, and Gibbs free energy. This information is vital for understanding the relative stability of isomers and predicting how the equilibrium composition might change with temperature and pressure. To date, no studies modeling the isomerization equilibria or detailing the thermodynamic parameters of this compound have been found.

Applications in Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, the incorporation of bulky side groups like butylcyclohexyl can significantly influence the physical and chemical properties of the resulting polymer chains. While direct polymerization of 1-(1-butylcyclohexyl)-4-methylbenzene has not been extensively documented, the principles derived from polymers containing similar structural units offer valuable insights.

Although not a conventional monomer itself, derivatives of this compound functionalized with polymerizable groups (e.g., vinyl, acrylate, or amine groups) could serve as valuable monomers or co-monomers. For instance, the synthesis of polyamides from diamines containing cyclohexane (B81311) rings is a well-established process. researchgate.netnih.govrsc.orgtue.nlgreenchemicals.eu Similarly, vinylcyclohexane (B147605) derivatives can undergo polymerization. researchgate.net The presence of the butylcyclohexyl-methylbenzene side group would be expected to impart specific properties to the polymer backbone. The synthesis of polymers with bulky side groups, such as those containing adamantyl or tert-butylcyclohexyl moieties, has been explored to create materials with unique solid-state properties. researchgate.netresearchgate.net

The introduction of bulky side groups like this compound into a polymer chain generally leads to an increase in the glass transition temperature (Tg). nih.govnih.gov This is attributed to the steric hindrance imposed by the bulky group, which restricts the segmental motion of the polymer backbone. ebrary.netyoutube.com The rigid cyclohexyl ring, in particular, contributes to this effect. The thermomechanical properties of polymers are highly dependent on the nature and size of their side chains. For example, studies on poly(cyclohexylalkyl methacrylate)s have shown that the structure of the cyclohexyl group and any spacer group can influence the polymer's relaxation behavior. acs.orgresearchgate.net

Table 1: Influence of Bulky Side Groups on Polymer Glass Transition Temperature (Tg) Note: This table presents generalized data for polymers with bulky side groups to illustrate the expected effect of the this compound moiety.

Polymer TypeBulky Side GroupGlass Transition Temperature (Tg) (°C)
PolystyrenePhenyl~100
Poly(vinylcyclohexane)Cyclohexyl~140
Poly(methyl methacrylate)Methyl~105
Poly(cyclohexyl methacrylate)Cyclohexyl~83-104

Data compiled from general polymer science literature.

The incorporation of such bulky groups can also impact the crystallinity of the polymer. The irregular shape of the butylcyclohexyl group might disrupt chain packing, potentially leading to more amorphous materials with enhanced transparency but possibly lower mechanical strength compared to their crystalline counterparts. researchgate.netmdpi.comresearchgate.net

The dielectric properties of polymers can be tailored by introducing specific functional groups. The non-polar nature of the butylcyclohexyl and methylbenzene components suggests that polymers incorporating this moiety would likely exhibit a low dielectric constant and low dielectric loss. acs.orgtitech.ac.jp This makes them potentially useful as insulating materials in electronic applications. Research on poly(diitaconate)s with cyclic rings in the side chain has demonstrated that the size and conformational flexibility of the cyclic group influence the dielectric relaxation behavior. uta.cl Specifically, the chair-to-chair flipping of the cyclohexyl ring is associated with a distinct relaxation process (γ relaxation) that can be detected by dielectric spectroscopy. acs.orgresearchgate.netrsc.orgresearchgate.net The presence of the butyl group attached to the cyclohexane would likely affect the energy barrier for this conformational change, thereby modifying the dielectric response of the material.

Table 2: Dielectric Properties of Polymers with Non-Polar Side Chains Note: This table provides representative data for polymers with non-polar side chains to infer the potential dielectric properties of polymers containing the this compound moiety.

PolymerSide GroupDielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)
Polyethylene-~2.25~0.0002
Polytetrafluoroethylene-~2.1~0.0003
PolystyrenePhenyl~2.6~0.0002
Poly(cyclohexyl methacrylate)Cyclohexyl~2.6~0.005

Data compiled from general polymer and materials science literature.

Liquid Crystal Materials

The rigid core structure provided by the cyclohexyl and benzene (B151609) rings is a common feature in the design of liquid crystal molecules. nih.govuniv-lille.frdiva-portal.orgresearchgate.net These materials are crucial for display technologies.

Liquid crystals are organic molecules that exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states. The design of such molecules often involves a rigid core and flexible terminal groups. The this compound structure can be considered a key building block for the rigid core of a liquid crystal molecule. researchgate.net By attaching other aromatic rings (like another phenyl or a biphenyl (B1667301) group) and a terminal alkyl or cyano group, it is possible to synthesize calamitic (rod-like) liquid crystals. rsc.orgacs.orgresearchgate.netnih.govnih.gov The synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl (B1666981) units is well-documented and provides a roadmap for creating derivatives of this compound with mesogenic properties. researchgate.net

Table 3: Mesophase Behavior of Representative Liquid Crystals with Cyclohexyl Moieties Note: This table shows data for structurally related liquid crystals to illustrate the potential mesophase behavior of derivatives of this compound.

Compound StructurePhase Transitions (°C)
4-Propyl-4'-cyanobiphenylCr 68 N 100.5 I
trans-4-Propyl-(4'-cyanophenyl)cyclohexaneCr 80 N 128 I
4-Pentyl-4''-cyanoterphenylCr 131 N 240 I

Cr = Crystalline, N = Nematic, I = Isotropic. Data compiled from liquid crystal databases.

Advanced Analytical Methods for Purity and Isomeric Analysis

Chromatographic Separation Techniques for Compound Isolation and Purification

Chromatographic techniques are fundamental to the isolation and purification of 1-(1-Butylcyclohexyl)-4-methylbenzene from synthesis reaction mixtures and for the determination of its purity. The choice of technique and its specific parameters are crucial for achieving effective separation from starting materials, byproducts, and isomers.

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For the isomeric analysis of alkylcyclohexylbenzenes, the choice of stationary phase is critical. While standard non-polar phases like polydimethylsiloxane (B3030410) can separate many components, specialized stationary phases, such as those containing liquid crystals, offer enhanced selectivity for resolving geometric isomers (cis and trans) plu.mx. The higher efficiency of capillary columns is generally favored over packed columns for resolving complex mixtures of by-products plu.mx.

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for purity assessment and preparative separation. It utilizes a liquid mobile phase and a solid stationary phase to separate components of a mixture google.com. For a compound like this compound, which possesses both aliphatic and aromatic moieties, reverse-phase HPLC is typically employed. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. Purity analysis by HPLC is a common quality control measure for related complex chemical structures calpaclab.com.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column with a liquid crystalline stationary phaseReverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Carrier Gas: Helium or HydrogenAcetonitrile and Water gradient
Detector Flame Ionization Detector (FID)UV Detector (monitoring at ~254 nm)
Temperature Oven: Programmed from 150°C to 280°CColumn: 30°C
Flow Rate 1-2 mL/min1.0 mL/min
Application Isomeric separation (cis/trans)Purity determination and purification

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a more comprehensive analysis by offering both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification of this compound and its related impurities. After the GC separates the individual components, the mass spectrometer fragments the molecules and detects the resulting ions based on their mass-to-charge ratio (m/z) chemguide.co.uk. This produces a unique mass spectrum for each component, which acts as a chemical fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the butyl group, the bond between the cyclohexane (B81311) and benzene (B151609) rings, and rearrangements within the cyclohexane ring. Common fragmentation pathways for alkylbenzenes involve the loss of alkyl radicals researchgate.netcore.ac.uk. For instance, a prominent peak might be observed corresponding to the loss of a butyl radical (C4H9•), resulting in a [M-57]+ ion. The fragmentation of the toluene (B28343) moiety could also lead to the characteristic tropylium (B1234903) ion at m/z 91 docbrown.info. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and the elucidation of the structures of any co-eluting impurities or isomers nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) , while less common for this type of non-polar hydrocarbon, can also be employed, particularly when using ionization techniques suitable for non-polar compounds, such as Atmospheric Pressure Chemical Ionization (APCI) bris.ac.uk. LC-MS is advantageous for analyzing less volatile impurities that may be present in the sample. The combination of HPLC's separation power with the definitive identification capabilities of MS makes it a powerful tool for a complete purity profile.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonDescription
230[C17H26]+Molecular Ion (M+)
173[M - C4H9]+Loss of the butyl group
131[C10H11]+Fragment containing the tolyl group and part of the cyclohexane ring
91[C7H7]+Tropylium ion from the methylbenzene moiety

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Butylcyclohexyl)-4-methylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of alkylated benzene derivatives like this compound often involves Friedel-Crafts alkylation or coupling reactions. For example, Grignard reagents can react with cyclohexyl halides under anhydrous conditions to form the cyclohexyl substituent, followed by alkylation of the benzene ring. Solvent choice (e.g., dichloromethane or THF) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) critically impact regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure. The cyclohexyl group’s axial/equatorial protons appear as distinct multiplet signals in the 1.0–2.5 ppm range, while aromatic protons resonate at 6.5–7.5 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z ~232 for C₁₇H₂₄) and fragmentation patterns to validate substituent positions. Infrared (IR) spectroscopy identifies functional groups, such as C-H stretching in the cyclohexyl ring (2850–2950 cm⁻¹) .

Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Safety protocols include using fume hoods to minimize inhalation risks and nitrile gloves to prevent dermal exposure. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with non-reactive solvents. Emergency procedures must align with OSHA and ECHA guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermodynamic data (e.g., boiling point, solubility) for this compound across literature sources?

  • Methodological Answer : Discrepancies in physical properties often arise from impurities or measurement techniques. Researchers should:

  • Compare differential scanning calorimetry (DSC) data for melting points.
  • Use gas chromatography (GC) with standardized reference materials to validate purity.
  • Apply quantum mechanical calculations (e.g., COSMO-RS) to predict solubility parameters and cross-validate with experimental results .

Q. How do surface adsorption properties of this compound influence its reactivity in heterogeneous catalysis studies?

  • Methodological Answer : The compound’s hydrophobic cyclohexyl group enhances adsorption on non-polar surfaces (e.g., activated carbon or silica). Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) can monitor adsorption kinetics. Reactivity studies in catalytic systems (e.g., Pd/C hydrogenation) should account for steric hindrance from the bulky substituent, which may reduce reaction rates .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can predict chair-flip transitions in the cyclohexyl ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and identify transition states. Solvent effects are modeled via implicit solvation (e.g., PCM) to simulate polarity-dependent behavior .

Q. How can researchers design experiments to probe the compound’s interactions with biomolecules (e.g., enzymes or lipid bilayers)?

  • Methodological Answer : Fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding affinities with proteins. For membrane studies, use Langmuir-Blodgett troughs to measure insertion into lipid monolayers. Molecular docking (e.g., AutoDock Vina) predicts binding sites, validated by mutagenesis or NMR titration experiments .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use software like GraphPad Prism or R packages (e.g., drc) for reproducibility .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate degradation pathways of this compound in environmental studies?

  • Methodological Answer : Synthesize isotopically labeled analogs to track metabolic or photolytic breakdown products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) identifies labeled fragments. Compare degradation kinetics in controlled abiotic/biotic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.